5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
The compound 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a seven-membered heterocyclic system featuring a benzothiazepine core fused with a benzene ring. Key structural attributes include:
- 1,4-Thiazepine backbone: A sulfur (S) and nitrogen (N) atom at positions 1 and 4, respectively, with two sulfone (SO₂) groups at position 1 .
- Substituents: A benzyl group at position 5 and a 3,4-dimethoxyphenyl moiety at position 2.
- Synthesis: Likely derived from cyclization reactions involving sulfonamide intermediates, analogous to methods for dithiazepines (e.g., 1,5,2-benzo[f]dithiazepin-3-ones) .
Properties
IUPAC Name |
5-benzyl-2-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-13-12-18(14-21(20)30-2)23-15-24(26)25(16-17-8-4-3-5-9-17)19-10-6-7-11-22(19)31(23,27)28/h3-14,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIZEYBKCKKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS Number: 863452-58-8) is a compound of interest due to its potential biological activities. This thiazepine derivative has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 437.5 g/mol. The structure includes a thiazepine ring fused with a benzene ring substituted with methoxy groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 863452-58-8 |
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
Anticancer Activity
Recent studies have shown that thiazepine derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
A study focusing on related thiazolidinediones demonstrated their ability to inhibit mitochondrial respiration in cancer cells, suggesting a potential mechanism through which these compounds exert their anticancer effects . Further investigations are necessary to elucidate the specific pathways influenced by this compound.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is crucial for conditions characterized by chronic inflammation and could position this compound as a candidate for the treatment of inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of thiazepine derivatives is another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Case Studies and Research Findings
Several case studies have explored the biological effects of related compounds:
- Study on Mitochondrial Function : A series of thiazolidinediones were synthesized and tested for their impact on mitochondrial respiration in Drosophila melanogaster. The results indicated that certain derivatives could enhance survival rates under high-fat dietary conditions by modulating mitochondrial function .
- Cytotoxicity Assays : In vitro cytotoxicity assays performed on various cancer cell lines revealed that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores
Table 1: Core Heteroatom Comparison
Key Observations :
- Sulfone Impact: The 1,1-dioxide group in the target compound increases polarity and metabolic stability compared to non-sulfonated analogs .
Substituent Effects: Methoxyphenyl and Benzyl Groups
Table 2: Substituent Comparison
| Compound | Substituents at Position 2 | Substituents at Position 5 | Biological Activity Notes | References |
|---|---|---|---|---|
| Target compound | 3,4-Dimethoxyphenyl | Benzyl | Not reported | - |
| Ethyl-4-(3,4-dimethoxyphenyl)-... | 3,4-Dimethoxyphenyl | Ethyl | Anticancer (DFT-predicted) | |
| (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 3,4,5-Trimethoxyphenyl | - | Antiproliferative (in vitro) |
Key Observations :
- Methoxy Positioning : The 3,4-dimethoxy configuration in the target compound may enhance solubility and π-π stacking compared to 3,4,5-trimethoxy derivatives .
- Benzyl vs.
Spectroscopic and Electronic Properties
Table 3: DFT-Predicted Properties
| Compound | UV-Vis λmax (nm) | NMR Shifts (δ, ppm) | IR Peaks (cm⁻¹) | References |
|---|---|---|---|---|
| Target compound | ~280–320 (predicted) | δ 3.8–4.1 (OCH₃), δ 7.2–7.5 (Ar-H) | 1150–1250 (SO₂ asym/sym stretch) | - |
| 7-Hydroxy-3(4-methoxyphenyl)chromone | 345 | δ 3.9 (OCH₃) | 1650 (C=O) | |
| Veratrole (1,2-dimethoxybenzene) | - | δ 3.8–3.9 (OCH₃) | 1250 (C-O-C) |
Key Observations :
- SO₂ Stretching: The sulfone groups in the target compound produce distinct IR peaks at 1150–1250 cm⁻¹, absent in non-sulfonated analogs .
- Methoxy NMR Shifts : Similar δ values (~3.8–4.1 ppm) across methoxy-substituted compounds suggest consistent electronic environments .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide, and how can reaction conditions be systematically optimized?
Methodological Answer:
-
Synthetic Strategies : Cycloaddition reactions, as described for structurally analogous benzothiazepines (e.g., via [4+3] cycloaddition with sulfonyl azides), can be adapted. Key parameters include temperature (e.g., 80–100°C), solvent polarity (e.g., DCM or THF), and catalysts (e.g., Rh(II) complexes) .
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Optimization : Use Design of Experiments (DoE) to screen variables (e.g., molar ratios, reaction time). Monitor progress via TLC and HPLC to track intermediates and stereochemical purity (>95% enantiomeric excess) .
-
Example Table :
Parameter Tested Range Optimal Condition Yield Improvement Temperature 60–120°C 100°C 86% → 92% Solvent DCM, THF, EtOAc THF 75% → 86%
Q. How can structural confirmation and purity of the compound be rigorously validated?
Methodological Answer:
Q. What are the best practices for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-visible) for 1–4 weeks. Monitor degradation via HPLC-MS .
- Stabilizers : Co-crystallization with cyclodextrins or encapsulation in liposomes can improve shelf life .
Advanced Research Questions
Q. How can the compound’s mechanism of action in biological systems be elucidated, particularly regarding sulfone group reactivity?
Methodological Answer:
Q. How should contradictory pharmacological data (e.g., IC50 variability across assays) be resolved?
Methodological Answer:
-
Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell line variations).
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Replication : Validate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .
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Example Table :
Assay Type IC50 (μM) Variability Source Mitigation Strategy Enzymatic 0.5 ± 0.1 Substrate concentration Standardize to Km values Cell-based 2.1 ± 0.8 Membrane permeability Use efflux pump inhibitors
Q. What computational approaches are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be systematically explored for the dimethoxyphenyl substituent?
Methodological Answer:
Q. What methodologies are recommended for analyzing enantioselective synthesis pathways?
Methodological Answer:
Q. How can process intensification strategies (e.g., flow chemistry) improve scalability while maintaining stereochemical integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
